Ethyl 3-bromo-2-fluoro-6-methylbenzoate
Description
Ethyl 3-bromo-2-fluoro-6-methylbenzoate (C₁₀H₁₀BrFO₂) is a halogenated aromatic ester with a molecular weight of 273.09 g/mol. Its SMILES notation is CCOC(=O)C1=C(C=CC(=C1F)Br)C, and its InChIKey is UKLFHCIHBMCEGB-UHFFFAOYSA-N . The compound features a bromine atom at position 3, fluorine at position 2, and a methyl group at position 6 on the benzoate ring. Collision cross-section (CCS) predictions for its ionized forms ([M+H]⁺, [M+Na]⁺, etc.) suggest conformational stability under mass spectrometry conditions .
Properties
IUPAC Name |
ethyl 3-bromo-2-fluoro-6-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-6(2)4-5-7(11)9(8)12/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLFHCIHBMCEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1805421-38-8 | |
| Record name | ethyl 3-bromo-2-fluoro-6-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Ethyl 3-bromo-2-fluoro-6-methylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of 2-fluoro-6-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step can be carried out using sulfuric acid or another strong acid as a catalyst .
Chemical Reactions Analysis
Ethyl 3-bromo-2-fluoro-6-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Ethyl 3-bromo-2-fluoro-6-methylbenzoate is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique substitution pattern on the benzene ring makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-fluoro-6-methylbenzoate depends on its specific application. In chemical reactions, the bromine and fluorine atoms on the benzene ring can participate in electrophilic and nucleophilic substitution reactions, respectively. The ester group can undergo hydrolysis or reduction, depending on the reaction conditions.
Comparison with Similar Compounds
Substituent Effects and Reactivity
The compound’s structural analogs differ in substituent type, position, and electronic effects:
| Compound Name | Molecular Formula | Substituents (Positions) | Molar Mass (g/mol) | Key Features |
|---|---|---|---|---|
| Ethyl 3-bromo-2-fluoro-6-methylbenzoate | C₁₀H₁₀BrFO₂ | Br (3), F (2), CH₃ (6) | 273.09 | Moderate steric hindrance; electron-withdrawing (Br, F) and donating (CH₃) |
| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | C₉H₇BrClFO₂ | Br (2), Cl (3), F (6) | 296.51 | High polarity (Cl, F); potential for electrophilic substitution |
| Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate | C₁₁H₇BrF₃NO₂ | Br (3), CN (2), CF₃ (6) | 322.08 | Strong electron-withdrawing groups (CN, CF₃); high reactivity |
| Ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate | C₁₁H₁₂Br₂O₄ | Br (3), BrCH₂ (2), OH (6), OCH₃ (4) | 368.02 | Acidic (OH); versatile reactivity (BrCH₂ for alkylation) |
Key Observations :
- Electronic Effects: The cyano (CN) and trifluoromethyl (CF₃) groups in the third analog enhance electrophilicity, favoring nucleophilic aromatic substitution compared to the target compound’s methyl group . The chloro (Cl) group in the second analog increases polarity and boiling point relative to methyl .
- The target compound’s methyl (CH₃) group at position 6 provides minimal steric interference, facilitating ester hydrolysis or coupling reactions .
- Acidity: The hydroxy (OH) group in the fourth analog (pKa ~10) increases solubility in polar solvents, unlike the nonpolar methyl group in the target compound .
Physicochemical Properties
| Property | This compound | Ethyl 2-bromo-3-chloro-6-fluorobenzoate | Ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate |
|---|---|---|---|
| Predicted Solubility | Low (nonpolar CH₃) | Moderate (polar Cl) | Very low (hydrophobic CF₃) |
| Melting Point | ~80–90°C (estimated) | ~100–110°C (estimated) | ~120–130°C (estimated) |
| Reactivity in SNAr | Moderate (Br activated by F) | High (Cl as leaving group) | Very high (CN and CF₃ activate ring) |
Notes:
- SNAr (Nucleophilic Aromatic Substitution) : The target compound’s fluoro group at position 2 activates the ring for substitution at position 3 (Br), though less effectively than chloro in the second analog .
- Stability : The trifluoromethyl group in the third analog confers thermal stability but reduces solubility in aqueous media .
Biological Activity
Ethyl 3-bromo-2-fluoro-6-methylbenzoate is a halogenated aromatic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following features:
- Molecular Formula : C10H10BrF2O2
- Molecular Weight : Approximately 281.09 g/mol
- Structure : The compound consists of a benzoate moiety with a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 6-position.
This substitution pattern influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes. The presence of electron-withdrawing groups like bromine and fluorine can enhance binding affinity to enzyme active sites, potentially affecting enzyme kinetics and substrate interactions.
- Receptor Binding : this compound may interact with cellular receptors, influencing signal transduction pathways. Such interactions can lead to alterations in cellular responses, including proliferation and apoptosis.
- Chemical Reactivity : The compound can undergo various chemical reactions (e.g., nucleophilic substitutions) that may lead to the formation of biologically active derivatives, further expanding its potential applications in medicinal chemistry.
Biological Activity and Research Findings
Research on this compound has explored its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that halogenated benzoates exhibit antimicrobial properties. This compound has shown activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effective inhibition .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 8 |
| K. pneumoniae | 16 |
| P. aeruginosa | 32 |
- Enzyme Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit key enzymes involved in bacterial DNA replication, such as topoisomerase and gyrase. These findings suggest potential applications in developing new antibiotics .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antibacterial Efficacy : A recent study evaluated the compound's effectiveness against Gram-negative bacteria, revealing that modifications in substitution patterns significantly affect its antibacterial potency. The presence of fluorine was linked to enhanced activity compared to non-fluorinated analogs.
- Mechanistic Insights : Research involving enzyme kinetics demonstrated that this compound acts as a competitive inhibitor for certain enzymes, suggesting a clear mechanism for its biological effects. This insight is crucial for understanding how structural modifications can optimize drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
